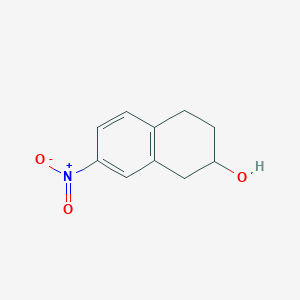
1,2,3,4-tetrahydro-7-nitro-2-Naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol is an organic compound with the molecular formula C10H11NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 7th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol can be synthesized through several methods. One common approach involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by selective reduction and hydroxylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine. Finally, the amine is hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a peracid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and advanced separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 1,2,3,4-Tetrahydro-7-nitro-2-naphthalenone or 1,2,3,4-tetrahydro-7-nitro-2-naphthoic acid.
Reduction: 1,2,3,4-Tetrahydro-7-amino-2-naphthalenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-7-nitro-2-Naphthalenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydro-1-naphthol: Lacks the nitro group and has different chemical reactivity and biological properties.
1,2,3,4-Tetrahydro-7-amino-2-naphthalenol: Contains an amino group instead of a nitro group, leading to different chemical and biological activities.
1-Naphthol: A simpler naphthalene derivative with a hydroxyl group but without the tetrahydro structure and nitro group.
The uniqueness of 1,2
Eigenschaften
CAS-Nummer |
1206625-92-4 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
7-nitro-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5,10,12H,2,4,6H2 |
InChI-Schlüssel |
OSWARNTWCKTNQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1O)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















